molecular formula C10H16N2O2 B13628392 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one

Cat. No.: B13628392
M. Wt: 196.25 g/mol
InChI Key: QEYLBMYZCJGBQW-UHFFFAOYSA-N
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Description

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one is a chemical compound with a pyridine ring substituted with an amino group and a propoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one typically involves the reaction of 2-chloropyridine with 2-propoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one
  • 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one
  • 5-Amino-1-(2-butoxyethyl)pyridin-2(1h)-one

Uniqueness

5-Amino-1-(2-propoxyethyl)pyridin-2(1h)-one is unique due to its specific propoxyethyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propoxyethyl group can enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

5-amino-1-(2-propoxyethyl)pyridin-2-one

InChI

InChI=1S/C10H16N2O2/c1-2-6-14-7-5-12-8-9(11)3-4-10(12)13/h3-4,8H,2,5-7,11H2,1H3

InChI Key

QEYLBMYZCJGBQW-UHFFFAOYSA-N

Canonical SMILES

CCCOCCN1C=C(C=CC1=O)N

Origin of Product

United States

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